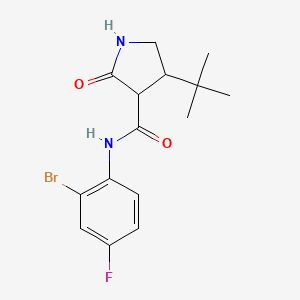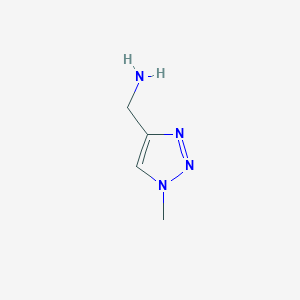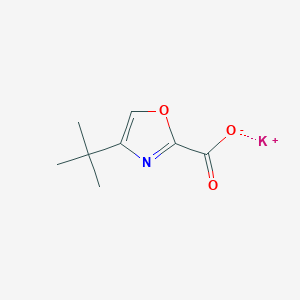![molecular formula C9H12O2 B2881160 7-Oxaspiro[4.5]dec-3-en-2-one CAS No. 2378503-47-8](/img/structure/B2881160.png)
7-Oxaspiro[4.5]dec-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Oxaspiro[4.5]dec-3-en-2-one” is a chemical compound . It is related to spirodiclofen, a foliar applied acaricide active against a range of sucking insects on fruit and nuts .
Synthesis Analysis
A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .Molecular Structure Analysis
The molecular structure of “7-Oxaspiro[4.5]dec-3-en-2-one” is represented by the InChI code:1S/C9H14O2/c10-8-2-4-9(6-8)3-1-5-11-7-9/h1-7H2 . The molecular weight of this compound is 154.21 . Chemical Reactions Analysis
The synthesis of “7-Oxaspiro[4.5]dec-3-en-2-one” involves a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Physical And Chemical Properties Analysis
“7-Oxaspiro[4.5]dec-3-en-2-one” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
A study by Yang et al. (2019) presented the design, synthesis, and evaluation of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, starting from 4-aminophenol and α-glycolic acid or lactic acid. These compounds exhibited moderate to potent antitumor activities against various cancer cell lines, including lung, breast, and cervical cancers. The promising anticancer potential of these derivatives highlights their significance in drug discovery and development (Yang et al., 2019).
Antiviral Activity Against Coronaviruses
Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones that showed inhibition against human coronavirus 229E replication, with one compound demonstrating an EC50 value comparable to known coronavirus inhibitors. This research illustrates the potential of spirocyclic compounds in the development of new antiviral drugs (Apaydın et al., 2019).
Synthetic Approaches to Spiroaminals
Sinibaldi and Canet (2008) reviewed synthetic strategies for constructing spiroaminals, including the 1-oxa-6-azaspiro[4.5]decane ring system. Such compounds are of interest due to their biological activities and the novelty of their structures, providing valuable insight into synthetic organic chemistry (Sinibaldi & Canet, 2008).
Intramolecular SN2' Oxaspirocyclization
Young et al. (2000) demonstrated the use of Amberlyst-15-catalyzed intramolecular SN2' oxaspirocyclizations for preparing various spirocyclic ethers, including 1-oxaspiro[4.5]dec-6-ene derivatives. This method was applied to the synthesis of theaspirane and theaspirone, showcasing the versatility of oxaspirocyclization in synthesizing complex molecular architectures (Young et al., 2000).
Multifunctional Modules for Drug Discovery
Li et al. (2013) synthesized novel thia/oxa-azaspiro[3.4]octanes as multifunctional and structurally diverse modules for drug discovery. This work highlights the importance of spirocycles in the design of new pharmaceuticals (Li et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for “7-Oxaspiro[4.5]dec-3-en-2-one” could involve further exploration of its synthesis and potential applications. For instance, a novel series of ether functionalization of spiro-tetronic acid derivatives have been designed and conveniently synthesized . All newly synthesized compounds have been screened for their potential insecticidal activity .
Propriétés
IUPAC Name |
7-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-2-4-9(6-8)3-1-5-11-7-9/h2,4H,1,3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECCSXLENZPCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C=C2)COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2881080.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2881082.png)
![N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2881086.png)
![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2881087.png)
![{2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2881088.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide](/img/structure/B2881093.png)
![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2881096.png)

![8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2881098.png)

![N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2881100.png)